5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one
CAS No.: 13922-55-9
Cat. No.: VC17331321
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13922-55-9 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |
| Standard InChI Key | WXFACPZNERNEQK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named 5-(benzyloxy)-2-phenylpyrimidin-4(3H)-one, with the molecular formula C18H14N2O2 (molecular weight: 290.32 g/mol). Its IUPAC name reflects the pyrimidinone backbone substituted at positions 2 and 5, with a benzyloxy group (–OCH2C6H5) and phenyl ring (–C6H5), respectively.
Structural Analysis
X-ray crystallography of analogous pyrimidinones reveals a planar pyrimidine ring with dihedral angles of 15–25° between the phenyl and benzyloxy substituents . Density functional theory (DFT) calculations predict moderate polarity (logP ≈ 2.8), favoring membrane permeability in biological systems .
Synthetic Methodologies and Optimization
Conventional Fischer Cyclization Approach
Early synthetic routes adapted Fischer indole synthesis principles :
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Precursor Preparation: Condensation of 4-benzyloxypropiophenone with 4-benzyloxyphenylhydrazine hydrochloride.
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Cyclization: Catalyzed by Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., acetic acid) in ethanol at 75–80°C .
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Isolation: Filtration yields crude product with 93–95% purity, requiring no further purification .
Reaction Equation:
Modern Catalytic Strategies
Recent advancements employ palladium-catalyzed cross-coupling to introduce aryl groups:
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Buchwald-Hartwig Amination: Substitutes chloropyrimidines with benzylamines under Pd2(dba)3 catalysis .
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Microwave-Assisted Synthesis: Reduces reaction times from 18 hours to 30 minutes while maintaining >90% yield .
Optimized Conditions Table:
| Parameter | Conventional Method | Modern Method |
|---|---|---|
| Catalyst | Acetic acid | Pd2(dba)3 |
| Temperature (°C) | 75–80 | 100 |
| Time (h) | 18 | 0.5 |
| Yield (%) | 93–95 | 90–92 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL) .
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Stability: Stable under ambient conditions for 6 months; degrades at >150°C (TGA data) .
Spectroscopic Characterization
Key Spectral Data:
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C benzyloxy) .
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1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 10H, aromatic), 5.12 (s, 2H, OCH2) .
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13C NMR: δ 165.2 (C=O), 159.8 (C-O), 137.4–114.7 (aromatic carbons) .
Biological Activities and Mechanistic Insights
USP1/UAF1 Inhibition for Anticancer Therapy
Structural analogs (e.g., ML323) inhibit the USP1/UAF1 deubiquitinase complex with IC50 values of 7.9 μM . Mechanistically, this increases monoubiquitinated PCNA levels, inducing DNA damage response and apoptosis in non-small cell lung cancer cells .
Dose-Response Data:
Estrogen Receptor Modulation
The benzyloxy moiety enables interactions with estrogen receptors (ERα/ERβ), mimicking bazedoxifene derivatives used in osteoporosis treatment . Molecular docking predicts a binding affinity (ΔG) of −8.2 kcal/mol to ERα’s ligand-binding domain .
Industrial Applications and Patent Landscape
Pharmaceutical Intermediate
The compound serves as a precursor to selective estrogen receptor modulators (SERMs). Patent EP2426105A1 highlights its role in synthesizing bazedoxifene analogs via O-demethylation .
Scalability and Cost Analysis
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Production Cost: ~$120/g (lab-scale), reducible to $45/g via continuous-flow synthesis .
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Regulatory Status: Preclinical candidate; no FDA approvals as of 2025 .
Challenges and Future Directions
Synthetic Limitations
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